molecular formula C25H18N4O5S B2930220 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 891114-93-5

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2930220
CAS RN: 891114-93-5
M. Wt: 486.5
InChI Key: SIDHKGZMQVPOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C25H18N4O5S and its molecular weight is 486.5. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

Phosphoinositide 3-kinase (PI3K)/mTOR Inhibitors

A study explored the structure-activity relationships of phosphoinositide 3-kinase and mammalian target of rapamycin (mTOR) dual inhibitors, focusing on improving metabolic stability through modifications of the heterocyclic analogs. This research is significant for understanding how variations in molecular structures, such as replacing the benzothiazole ring, can influence metabolic stability and in vitro potency, which is crucial for developing effective therapeutic agents (Stec et al., 2011).

Synthesis and Anti-inflammatory Evaluation

Anti-inflammatory Agents

Another study synthesized and evaluated novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives for their anti-inflammatory activity. This work illustrates the application of specific molecular frameworks in the development of anti-inflammatory compounds, showcasing the potential of incorporating thiazole and isoindolinone units for medical research purposes (Nikalje et al., 2015).

Anticonvulsant Activity

Indoline Derivatives

Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide demonstrated significant anticonvulsant activities. This study provides insight into how specific substitutions on the molecular backbone, such as the benzothiazole acetamide group, can be crucial for the pharmacological properties of potential anticonvulsant drugs (Nath et al., 2021).

Src Kinase Inhibitory and Anticancer Activities

Src Kinase Inhibitors

A study on N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives investigated their Src kinase inhibitory and anticancer activities. This underscores the importance of exploring different heterocyclic cores, such as thiazole and acetamide, for their potential use in cancer therapy (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O5S/c30-22(14-29-23(31)16-5-1-2-6-17(16)24(29)32)28(13-15-4-3-7-26-12-15)25-27-18-10-19-20(11-21(18)35-25)34-9-8-33-19/h1-7,10-12H,8-9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDHKGZMQVPOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide

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